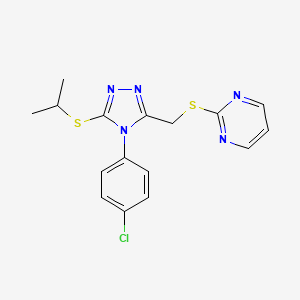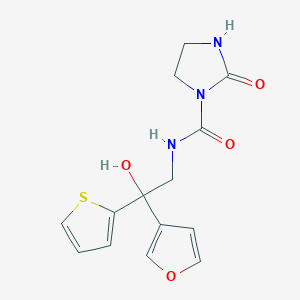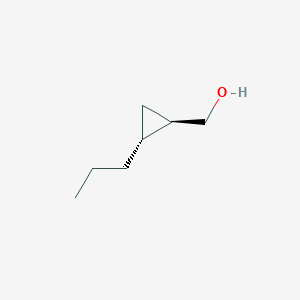![molecular formula C13H17IN2O2 B2767705 (2R)-4-碘-2-甲基-2,3-二氢-1H-吡咯并[2,3-b]吡啶, N-BOC保护 CAS No. 2366997-18-2](/img/structure/B2767705.png)
(2R)-4-碘-2-甲基-2,3-二氢-1H-吡咯并[2,3-b]吡啶, N-BOC保护
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected is a complex organic compound that features a pyrrolo[2,3-b]pyridine core structure The N-BOC protection refers to the tert-butoxycarbonyl group attached to the nitrogen atom, which is commonly used to protect amines during chemical synthesis
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and protein-ligand binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
未来方向
作用机制
Target of Action
The n-boc group is commonly used in organic synthesis to protect amines
Mode of Action
The compound contains an N-BOC protecting group, which protects amines as less reactive carbamates in organic synthesis . The N-BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The compound likely interacts with its targets by releasing the protected amine group, which can then participate in further biochemical reactions.
Pharmacokinetics
The presence of the n-boc group, which can be removed under acidic conditions , may influence the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the N-BOC group is stable towards most nucleophiles and bases, but can be removed under acidic conditions . Therefore, the compound’s action may be influenced by the acidity of its environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Iodo Group: The iodo group is often introduced via halogenation reactions using reagents like iodine or N-iodosuccinimide (NIS).
N-BOC Protection: The final step involves the protection of the nitrogen atom using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the iodo group to convert it into a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of deiodinated products
Substitution: Formation of various substituted pyrrolo[2,3-b]pyridines
相似化合物的比较
Similar Compounds
- (2R)-4-Bromo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected
- (2R)-4-Chloro-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected
- (2R)-4-Fluoro-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected
Uniqueness
The uniqueness of (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected lies in the presence of the iodo group, which can participate in unique chemical reactions compared to its bromo, chloro, or fluoro counterparts. The iodo group is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
属性
IUPAC Name |
tert-butyl (2R)-4-iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-8-7-9-10(14)5-6-15-11(9)16(8)12(17)18-13(2,3)4/h5-6,8H,7H2,1-4H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTRGABAZMACSR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2767622.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B2767623.png)
![1-cyclohexyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2767624.png)

![6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2767628.png)
![2-(2-fluorophenoxy)-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2767630.png)
![2,3-Dichloro-4-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2767632.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3,4-dichlorophenyl)methyl][(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2767636.png)
![Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2767637.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2767640.png)
![N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2767642.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2767645.png)
